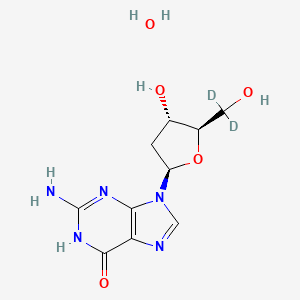

2'-Deoxyguanosine-d2 (monohydrate)

Description

Overview of 2'-Deoxyguanosine's Role as a Fundamental Deoxynucleoside

2'-Deoxyguanosine (B1662781) is one of the four fundamental deoxynucleosides that constitute DNA, the blueprint of life. chemimpex.commedchemexpress.com Composed of the purine (B94841) base guanine (B1146940) linked to a deoxyribose sugar, it is an essential building block for DNA synthesis and repair. chemimpex.comsigmaaldrich.com In molecular biology, 2'-deoxyguanosine is crucial for techniques like the polymerase chain reaction (PCR), where it serves as a substrate for DNA polymerases to amplify specific DNA sequences. chemimpex.com

Beyond its structural role in DNA, 2'-deoxyguanosine and its derivatives are involved in various cellular processes and are significant in biomedical research. For instance, modified versions of this nucleoside are explored in the development of antiviral and anticancer drugs. chemimpex.combiosynth.com Furthermore, the oxidative damage of 2'-deoxyguanosine, leading to the formation of 8-oxo-2'-deoxyguanosine (8-oxo-dG), is a key marker of oxidative stress and has been implicated in carcinogenesis and aging. nih.govwikipedia.orgnih.gov

Rationale for Deuterium (B1214612) Labeling at the 2'-Position in Research Contexts

The strategic placement of deuterium at specific positions within a molecule can provide unique insights into reaction mechanisms and molecular dynamics. The replacement of hydrogen with deuterium, known as deuteration, can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier mass of deuterium. chem-station.comsymeres.com This effect is particularly useful for studying enzymatic reactions and metabolic pathways. symeres.comnih.gov

Labeling 2'-deoxyguanosine at the 2'-position of the deoxyribose sugar with deuterium is particularly advantageous for several research applications:

NMR Spectroscopy: In proton NMR (¹H NMR), the signals from the abundant hydrogen atoms can be overwhelming and obscure the signals of interest. nih.gov By replacing specific hydrogens with deuterium, the corresponding signals in the ¹H NMR spectrum are eliminated, simplifying the spectrum and allowing for clearer observation of the remaining proton signals. nih.govstudymind.co.uk Deuterium NMR (²H NMR) can also be used to directly probe the labeled sites, providing information about molecular orientation and dynamics, especially in solid-state NMR studies. wikipedia.org

Mass Spectrometry: The increased mass of the deuterated compound allows for its clear differentiation from the unlabeled form in mass spectrometry analysis. This is invaluable for tracer studies, where the metabolic fate of the labeled nucleoside can be followed with high precision. silantes.comdiagnosticsworldnews.com

Mechanistic Studies: The KIE resulting from deuteration at the 2'-position can be used to investigate the mechanisms of enzymes that interact with the deoxyribose moiety of the nucleoside. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine if the cleavage of the C-H bond at the 2'-position is a rate-limiting step in the reaction.

Historical Development and Evolution of Deuterated Nucleosides in Scientific Inquiry

The use of deuterated compounds in research has a rich history, with the discovery of deuterium by Harold Urey in 1931 laying the groundwork for its application in various scientific fields. wikipedia.org The concept of using deuterium as a tracer in biological systems emerged shortly after its discovery. The development of deuterated drugs began to gain traction in the 1970s, with patents being granted for deuterated molecules. wikipedia.org

The synthesis of deuterated nucleosides for use in NMR and other biological studies has been an area of active research. nih.gov Early methods for obtaining deuterated nucleosides were often laborious, involving the isolation of these compounds from organisms grown in heavy water (D₂O). google.com Over time, more efficient chemical and enzymatic synthesis methods have been developed, allowing for the site-specific incorporation of deuterium into nucleosides. nih.govscienceopen.comnih.gov These advancements have made specifically labeled compounds like 2'-Deoxyguanosine-d2 more accessible to the scientific community, paving the way for more sophisticated and detailed studies of nucleic acid structure, function, and metabolism. google.comscienceopen.com The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, highlighting the therapeutic potential of this approach. nih.gov

Interactive Data Tables

Table 1: Properties of 2'-Deoxyguanosine (monohydrate)

| Property | Value | Source |

| Synonyms | 9-(2-Deoxy-b-D-ribofuranosyl)guanine monohydrate, Guanine-2'-deoxyriboside monohydrate | chemimpex.com |

| CAS Number | 961-07-9 | chemimpex.com |

| Molecular Formula | C₁₀H₁₃N₅O₄·H₂O | chemimpex.com |

| Molecular Weight | 285.2 g/mol | chemimpex.com |

| Appearance | White crystalline powder | chemimpex.com |

| Melting Point | > 300 °C (decomposes) | chemimpex.com |

| Purity | ≥ 99% (Assay) | chemimpex.com |

Table 2: Applications of Stable Isotope Labeling in Biomolecular Research

| Application Area | Description | Source |

| Metabolomics | Elucidating metabolic pathways, fluxes, and regulation by tracing the incorporation and distribution of labeled molecules. | silantes.com |

| Gene Expression Analysis | Quantitatively analyzing changes in gene expression by measuring the incorporation of labeled nucleotides into newly synthesized RNA. | silantes.com |

| Epitranscriptomics | Tracking the incorporation of modified nucleotides to study RNA modifications and their functional roles. | silantes.com |

| Structural Biology (NMR) | Enhancing spectral resolution and quality of NMR data to determine the three-dimensional structures and dynamics of biomolecules. | silantes.com |

| Mass Spectrometry | Improving detection sensitivity and enabling precise quantification of molecules in complex mixtures. | silantes.com |

| Drug Metabolism and Pharmacokinetics (DMPK) | Studying the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. | diagnosticsworldnews.comsymeres.com |

Table 3: Key Analytical Techniques for Deuterated Compounds

| Technique | Principle and Application for Deuterated Compounds | Source |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Simplifies spectra by replacing protons with deuterium, which is not detected. ²H NMR: Directly observes the deuterium signal to probe molecular structure and dynamics. | studymind.co.ukwikipedia.orgtcichemicals.com |

| Mass Spectrometry (MS) | Differentiates labeled from unlabeled compounds based on mass-to-charge ratio. Used for tracing metabolic pathways and quantifying labeled species. | nih.govnih.govmdpi.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H15N5O5 |

|---|---|

Molecular Weight |

287.27 g/mol |

IUPAC Name |

2-amino-9-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one;hydrate |

InChI |

InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1/i2D2; |

InChI Key |

LZSCQUCOIRGCEJ-DXILASRESA-N |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)O.O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Incorporation Methodologies for 2 Deoxyguanosine D2 Monohydrate

Chemical Synthesis Pathways for Site-Specific Deuteration

The synthesis of 2'-Deoxyguanosine-d2 involves precise chemical strategies to introduce deuterium (B1214612) atoms at specific locations within the molecule. These methods are critical for creating isotopically labeled standards for research in areas like metabolic studies and DNA damage analysis. Site-specific deuteration can be achieved either by building the molecule from pre-labeled precursors or by direct hydrogen-deuterium (H/D) exchange on the final nucleoside.

A primary strategy involves the chemical synthesis of a deuterated deoxyribose sugar, which is then coupled with a protected guanine (B1146940) base. For instance, the preparation of deoxyribonucleotides deuterated at the 1', 4', or 5' positions can begin with chemically synthesized intermediates like [1-²H]-D-ribose, [4-²H]-D-ribose, or [5-²H₂]-D-ribose. nih.gov These labeled sugars are then converted into the corresponding deoxyribonucleosides through a series of chemical and enzymatic steps. nih.gov The commercial availability of products such as 2'-Deoxyguanosine (B1662781) (ribose-5,5-d2) monohydrate confirms the viability of this approach, where deuterium is incorporated into the 5' position of the deoxyribose ring. eurisotop.com

Another approach involves the direct modification of the pre-formed nucleoside. While more challenging due to the need for high selectivity, methods for direct H/D exchange have been developed. For example, platinum-catalyzed exchange reactions have been used for deuteration at the C5-methyl group of thymidine (B127349) in heavy water (D₂O). google.com For purines like guanosine (B1672433), exchange of protons at the C8 position can be achieved. google.com More advanced methods, such as remote site-selective radical C(sp³)-H monodeuteration using D₂O as the deuterium source, offer pathways for labeling aliphatic C-H bonds under mild, metal-free conditions, a technique potentially adaptable to the deoxyribose moiety. nih.gov

The synthesis can also be approached by converting a more readily available nucleoside. An efficient synthesis of 2'-deoxyguanosine from 2'-deoxyadenosine (B1664071) has been developed, involving a five-step process that includes nitration and subsequent functional group conversions. nih.gov Incorporating a deuterated reagent at the appropriate step in such a pathway could yield the desired labeled 2'-deoxyguanosine. For instance, a four-step synthesis of 2'-deoxy-2-deuteroadenosine from 2'-deoxyadenosine has been reported, demonstrating the feasibility of introducing deuterium onto the purine (B94841) ring itself. nih.gov

These chemical synthesis routes often require the use of protecting groups to prevent unwanted side reactions on the amine and hydroxyl functionalities of the deoxyguanosine molecule during the deuteration steps. nih.govumich.edu

Enzymatic and Biological Precursor Incorporation Techniques

Enzymatic and biological methods provide powerful alternatives to purely chemical synthesis for producing isotopically labeled nucleosides like 2'-Deoxyguanosine-d2. These techniques leverage the high specificity of enzymes to incorporate labeled precursors into the target molecule, often under milder conditions and with higher efficiency for certain labeling patterns.

A widely used biological method involves the cultivation of microorganisms in a growth medium enriched with stable isotopes. oup.comnih.gov For deuterium labeling, bacteria can be grown on a medium containing heavy water (D₂O) or a deuterated carbon source like d-glucose. oup.comscienceopen.com The microorganisms metabolically incorporate the isotopes into their cellular components, including their DNA and RNA. The nucleic acids are then harvested and enzymatically hydrolyzed to release the constituent mononucleotides, such as deuterated 2'-deoxyguanosine monophosphate. oup.comnih.govsilantes.com These monophosphates can be further phosphorylated using specific kinases to yield the corresponding triphosphates (dNTPs), which are essential reagents for various molecular biology applications. oup.comscienceopen.com

Enzymatic synthesis can also be performed in vitro. A key enzyme in this context is nucleoside deoxyribosyltransferase-II (NdRT-II), which catalyzes the transfer of a deoxyribosyl group from a donor nucleoside to an acceptor base. nih.gov A practical procedure for synthesizing 2'-deoxyguanosine involves the transglycosylation from a deoxyribose donor to a guanine precursor. nih.gov By using a deuterated deoxyribose donor in this reaction, one could enzymatically produce deuterated 2'-deoxyguanosine.

Furthermore, "salvage pathways" within cells can be exploited. These metabolic routes recycle nucleosides and bases from nucleic acid degradation. nih.gov By supplying exogenous deuterated precursors to cell cultures, these pathways can be used to incorporate the label into the cellular nucleotide pool. nih.gov The efficiency of these enzymatic approaches has enabled the production of milligram quantities of specifically deuterated nucleotides, sufficient for applications like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govscienceopen.com

The combination of biological and enzymatic steps is particularly powerful. Nucleosides can be obtained from labeled bacterial biomass and then chemically modified to create building blocks like phosphoramidites for automated DNA synthesis. silantes.com This chemo-enzymatic approach allows for the production of DNA strands with site-specific deuterium labels. nih.govisotope.com

Isotopic Purity Assessment and Enrichment Verification in Labeled Compounds

Accurately determining the isotopic purity and verifying the level of deuterium enrichment in 2'-Deoxyguanosine-d2 is crucial for its use in quantitative and structural studies. Several analytical techniques are employed for this purpose, with mass spectrometry and nuclear magnetic resonance spectroscopy being the most prominent.

Mass Spectrometry (MS) is a primary tool for assessing isotopic enrichment. High-resolution mass spectrometry (HRMS), particularly techniques like Time-of-Flight (TOF) MS, can resolve the mass difference between the unlabeled compound and its deuterated isotopologues. almacgroup.comresearchgate.net By analyzing the mass spectrum, the relative abundance of each isotopic species can be measured. The isotopic purity is then calculated by correcting for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N) in the molecule. researchgate.netnih.gov Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of the target compound from any impurities before analysis, ensuring that the measured isotopic distribution is accurate. almacgroup.comnih.govnih.gov Ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) provides even greater sensitivity and specificity, capable of quantifying enrichment from nanogram quantities of material. nih.gov

| Analytical Technique | Principle | Key Information Provided | Reference |

| LC-MS/HRMS | Separates compounds by chromatography, then measures mass-to-charge ratio with high accuracy. | Provides relative abundance of isotopologues, allowing for calculation of isotopic enrichment and purity. | almacgroup.comresearchgate.netnih.govnih.gov |

| ²H NMR Spectroscopy | Measures the nuclear magnetic resonance of deuterium nuclei. | Directly confirms the presence and location of deuterium. The signal intensity is proportional to the amount of deuterium. | wikipedia.orgsigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a complementary approach. While standard ¹H NMR is hampered by the low intensity of residual proton signals in highly deuterated compounds, Deuterium NMR (²H NMR) directly detects the deuterium nuclei. sigmaaldrich.com A strong peak in the ²H NMR spectrum confirms the success of the deuteration process. wikipedia.org Although it has lower resolution than ¹H NMR, ²H NMR is a powerful tool for structure verification and can be used to quantify the degree of deuterium incorporation, as the peak integration is relatively quantitative under proper experimental settings. wikipedia.orgsigmaaldrich.com

Scale-Up and Industrial Production Considerations for Research Applications

The transition from laboratory-scale synthesis to larger-scale production of 2'-Deoxyguanosine-d2 for widespread research use involves several key considerations. The primary goal is to develop a process that is efficient, cost-effective, and yields a product of consistently high isotopic and chemical purity.

For chemical synthesis routes, scale-up requires optimization of reaction conditions, including temperature, pressure, and catalyst loading, to maintain high yields and selectivity. The cost and availability of deuterated starting materials, such as D₂O or deuterated ribose, are significant economic factors. google.comnih.gov Furthermore, the purification of the final product, often involving multi-step chromatographic procedures, can become a bottleneck at larger scales. Cumbersome isolation techniques can limit throughput and increase production costs. google.com

Enzymatic and biological production methods present their own set of challenges and opportunities for scale-up. While enzymatic reactions offer high specificity, the cost and stability of the enzymes themselves are critical considerations. scienceopen.com Fermentation-based approaches, where microorganisms are grown on deuterated media, are highly scalable. oup.comnih.gov However, this requires large-scale fermentation equipment and robust procedures for harvesting the biomass and extracting and purifying the nucleic acids. The efficiency of isotopic incorporation must be maximized to ensure the process is economically viable. Methods for producing milligram quantities of labeled nucleotides have been established, forming a basis for further industrial scaling. oup.comscienceopen.comisotope.com

The development of intellectual property, such as patents for novel synthesis or purification methods, indicates commercial interest and is a driver for industrial production. google.com The ultimate production strategy may involve a hybrid chemo-enzymatic approach, leveraging the scalability of fermentation to produce labeled biomass, followed by efficient enzymatic and chemical steps to isolate and convert the precursor into the final, highly pure 2'-Deoxyguanosine-d2. silantes.com This ensures a reliable supply of the labeled compound for research applications, including its use as an internal standard in mass spectrometry or as a probe in NMR-based structural biology.

Advanced Analytical Spectroscopic and Spectrometric Methodologies Utilizing 2 Deoxyguanosine D2 Monohydrate

Mass Spectrometry (MS) Applications in Quantitative Biomolecular Analysis

Mass spectrometry (MS) has emerged as an indispensable tool for the structural elucidation and quantification of biomolecules. rsc.org Its high sensitivity and specificity make it particularly well-suited for analyzing complex biological samples. rsc.org In recent decades, significant advancements in MS instrumentation have further solidified its role in diverse fields, including proteomics and the analysis of DNA adducts. rsc.orgnih.gov

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for the precise quantification of molecules in complex mixtures. nih.govnih.gov This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest to a sample. nih.govsilantes.com This "internal standard" is chemically identical to the analyte but has a different mass due to the isotopic label. oup.comaptochem.com By comparing the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, as the internal standard compensates for variations in sample preparation, chromatography, and ionization. aptochem.comlcms.czcerilliant.com

LC-MS/MS Methodologies for 2'-Deoxyguanosine-d2 as an Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique frequently coupled with IDMS for the quantification of biomolecules. lcms.cznih.gov The online coupling of liquid chromatography with mass spectrometry is a preferred method for analyzing many DNA adducts, especially those that are thermally unstable. chromatographyonline.com In this approach, 2'-Deoxyguanosine-d2 serves as an excellent internal standard for the quantification of its unlabeled counterpart, 2'-deoxyguanosine (B1662781), and its modified forms, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dGuo). nih.govresearchgate.net

The use of a deuterated internal standard like 2'-Deoxyguanosine-d2 is crucial for achieving accurate and reproducible results, especially when dealing with complex biological matrices that can cause "matrix effects" and interfere with the analysis. lcms.czclearsynth.com For instance, in the analysis of 8-OH-dGuo, a biomarker for oxidative DNA damage, a stable isotope-labeled analog is used as an internal standard to ensure precise quantification. nih.govresearchgate.netfabad.org.tr The methodology often involves enzymatic hydrolysis of DNA to release the nucleosides, followed by LC-MS/MS analysis. nih.govresearchgate.net The sensitivity of these methods is remarkable, with the ability to detect as few as five lesions per 10^6 DNA bases using only 2 µg of DNA. nih.govresearchgate.net

| Analyte | Internal Standard | Matrix | Key Findings |

| 8-hydroxy-2'-deoxyguanosine (8-OH-dGuo) | Stable isotope-labeled 8-OH-dGuo | DNA | LC/IDMS-SIM is suitable for identifying and quantifying 8-OH-dGuo at background levels. nih.govresearchgate.net |

| 6-Thioguanine and S6-Methylthioguanine | [U-15N5]-SdG and D3-S6mdG | Genomic DNA of human cancer cells | Developed a sensitive LC-MS/MS method for simultaneous quantification. nih.gov |

| 8-OHdG | 8-Hydroxy-2'-Deoxyguanosine [15N5, 98%] | Human Urine | A fast, sensitive, and robust LC-MS/MS method was developed and validated. fabad.org.tr |

This table summarizes various LC-MS/MS methodologies where a stable isotope-labeled internal standard, similar in principle to 2'-Deoxyguanosine-d2, is used for the accurate quantification of DNA nucleosides and their modified forms.

GC-MS/MS Methodologies for 2'-Deoxyguanosine-d2 as an Internal Standard

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of DNA adducts. nih.gov However, a key challenge in using GC-MS for polar molecules like nucleosides is their low volatility. chromatographyonline.comnih.gov To address this, a chemical derivatization step is required to increase their volatility, making them suitable for GC analysis. chromatographyonline.comyoutube.com This process typically involves reactions like silylation or methylation. researchgate.net

Despite the need for derivatization, GC-IDMS with selected-ion monitoring (GC/IDMS-SIM) has been successfully used to measure compounds like 8-OH-dGuo in DNA. nih.govnih.gov In these analyses, a stable isotope-labeled analog, such as 2'-Deoxyguanosine-d2, would serve as the internal standard. Studies have shown that the background levels of 8-OH-dGuo measured by GC/IDMS-SIM are nearly identical to those obtained by LC/IDMS-SIM, indicating that both techniques can provide comparable and reliable results. nih.govnih.gov A significant concern with GC-MS analysis of certain DNA adducts was the potential for artificial formation of the analyte during the derivatization process; however, studies have demonstrated that this can be prevented with appropriate laboratory procedures. nih.gov

| Analytical Technique | Derivatization | Key Findings |

| GC-MS | Required to increase volatility. chromatographyonline.comnih.gov | Can measure multiple modified bases from all four DNA bases in a single sample. nih.gov |

| GC/IDMS-SIM | Required | Background levels of 8-OH-dGuo obtained were almost identical to LC/IDMS-SIM. nih.govnih.gov |

This table highlights key aspects of GC-MS methodologies for the analysis of DNA adducts, where a deuterated internal standard like 2'-Deoxyguanosine-d2 would be essential for accurate quantification.

Accuracy and Precision Enhancement via Deuterated Internal Standardization

The use of deuterated internal standards, such as 2'-Deoxyguanosine-d2, is fundamental to enhancing the accuracy and precision of quantitative mass spectrometry. clearsynth.com An ideal internal standard is an isotopically labeled version of the analyte, as it exhibits nearly identical chemical and physical properties. aptochem.com This includes the same extraction recovery, ionization response, and chromatographic retention time. aptochem.com

By adding the deuterated standard at the beginning of the sample preparation process, it can account for any analyte loss or variation that may occur during extraction, handling, and injection into the mass spectrometer. oup.com This normalization is crucial for correcting matrix effects, which are interferences from other components in a complex sample that can suppress or enhance the analyte's signal. lcms.czclearsynth.com The result is a more robust and reliable analytical method with improved accuracy and precision. aptochem.com While carbon-13 and nitrogen-15 (B135050) are also used for isotopic labeling, deuterium (B1214612) is often preferred due to the abundance of hydrogen in organic molecules. aptochem.com However, it's worth noting that in some cases, deuterated compounds may elute slightly earlier in liquid chromatography, a phenomenon that should be considered during method development. chromforum.org

| Advantage of Deuterated Internal Standard | Description |

| Compensation for Analyte Loss | Accounts for loss of analyte during sample preparation and analysis. oup.com |

| Correction for Matrix Effects | Corrects for interferences from the sample matrix that can affect ionization. lcms.czclearsynth.com |

| Improved Accuracy and Precision | Leads to more reliable and reproducible quantitative results. aptochem.comclearsynth.com |

| Method Robustness | Contributes to a more rugged and high-throughput bioanalytical method. aptochem.com |

This table outlines the key advantages of using deuterated internal standards like 2'-Deoxyguanosine-d2 in mass spectrometry, leading to enhanced accuracy and precision in quantitative analysis.

Targeted Metabolomics and Flux Analysis with Deuterated Deoxyguanosine

Targeted metabolomics focuses on the measurement of a specific group of metabolites. In this context, 2'-Deoxyguanosine-d2 can be utilized as a tracer in metabolic flux analysis (MFA). MFA is a powerful technique used to study the rates of metabolic reactions within a biological system. creative-proteomics.comnih.gov By introducing a stable isotope-labeled substrate, such as deuterated deoxyguanosine, into a cell culture, researchers can track the incorporation of the isotope into various downstream metabolites. nih.gov

This approach allows for the elucidation of metabolic pathways and the quantification of flux through these pathways. creative-proteomics.com For instance, by monitoring the appearance of the deuterium label in the breakdown products or subsequent modifications of 2'-deoxyguanosine, one can gain insights into nucleotide metabolism and DNA turnover. This is particularly valuable for understanding cellular processes in both normal and disease states. creative-proteomics.comnih.gov The use of mass spectrometry is central to MFA, as it can distinguish between the labeled and unlabeled metabolites based on their mass difference. creative-proteomics.com

Fragmentation Pathway Analysis of 2'-Deoxyguanosine-d2 in Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a technique that involves the fragmentation of selected ions to gain structural information. wikipedia.org When analyzing 2'-Deoxyguanosine-d2, the fragmentation pattern provides valuable data for its identification and characterization. A common fragmentation event for protonated nucleosides like 2'-deoxyguanosine upon collisional activation is the neutral loss of the 2-deoxyribose sugar moiety. nih.govnih.gov This results in the formation of a protonated guanine (B1146940) base.

Further fragmentation of the protonated guanine base can occur. nih.govlifesciencesite.com The presence of deuterium atoms on the 2'-deoxyguanosine molecule will result in a corresponding mass shift in the fragment ions compared to the unlabeled compound. This predictable mass shift confirms the presence and location of the isotopic label. The study of these fragmentation pathways, often aided by techniques like collision-induced dissociation (CID), is crucial for developing robust and specific MS/MS methods for the quantification of 2'-deoxyguanosine and its analogs. wikipedia.orgnih.govnih.gov The fragmentation of the guanine base itself can involve losses of molecules like ammonia (B1221849) (NH3) and cyanamide (B42294) (NH2CN). nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure, dynamics, and interactions of biomolecules at an atomic level. youtube.comyoutube.com In the study of nucleic acids, the incorporation of isotopically labeled compounds, such as 2'-Deoxyguanosine-d2 (monohydrate), has been instrumental in overcoming challenges like spectral overlap and signal broadening, thereby enabling more detailed analyses. nih.govscilit.com

Deuterium NMR (²H NMR) for Solvent and Structural Probing with 2'-Deoxyguanosine-d2

Deuterium (²H) NMR spectroscopy is a specialized technique that observes the signals from deuterium nuclei. wikipedia.orgmagritek.com Although it has a similar chemical shift range to proton (¹H) NMR, the resolution is generally lower. wikipedia.orgmagritek.com A key application of ²H NMR is to confirm the success of deuteration; a compound that is effectively deuterated will exhibit a strong peak in the ²H NMR spectrum and a corresponding absence of signals in the ¹H spectrum. wikipedia.orgmagritek.com Samples for ²H NMR are typically prepared in non-deuterated solvents to prevent the solvent signal from overwhelming the spectrum. illinois.edu

The use of 2'-Deoxyguanosine-d2 in ²H NMR serves multiple purposes. The deuterium label acts as a direct probe. The quadrupolar splitting observed in solid-state ²H NMR spectra is dependent on the angle of the carbon-deuterium (C-D) bond relative to the magnetic field. wikipedia.org This property allows researchers to probe the orientation and distribution of the deuterated guanosine (B1672433) moieties within a larger, partially ordered structure like a DNA duplex or a lipid membrane. wikipedia.org

Furthermore, changes in the orientation of C-D bonds due to molecular motion significantly affect the spectral line shape. wikipedia.org This makes ²H NMR with site-specifically deuterated nucleosides an excellent tool for studying the dynamics of nucleic acids. It can also be used to investigate solvent interactions and accessibility. For instance, in studies involving deuterium oxide (D₂O), ²H NMR can be used to analyze tissue hydration and interactions between water and biomolecules like collagen. nih.gov By incorporating 2'-Deoxyguanosine-d2, researchers can gain specific insights into the local hydration and solvent environment around the guanine base.

| ²H NMR Application | Information Gained with 2'-Deoxyguanosine-d2 | Key Principle |

| Structural Probing | Orientation of the guanosine base within a larger assembly. | Quadrupolar splitting of the ²H signal is dependent on the C-D bond angle relative to the magnetic field. wikipedia.org |

| Dynamic Studies | Mobility and conformational changes of the deuterated moiety. | Molecular motion averages the quadrupolar interactions, leading to characteristic changes in the spectral line shape. wikipedia.org |

| Solvent Interaction | Local hydration and accessibility of the guanosine residue. | Exchange between D₂O and the molecule can be monitored, providing insights into solvent-accessible regions. nih.gov |

| Verification of Labeling | Confirmation of deuterium incorporation at specific sites. | A strong signal in the ²H NMR spectrum confirms the presence of deuterium. magritek.com |

Multidimensional NMR for Deoxyguanosine Adduct Characterization

DNA adducts, which are segments of DNA bound to a cancer-causing chemical, are often studied to understand mutagenesis and carcinogenesis. High-resolution NMR spectroscopy is a critical tool for determining the precise structure of these adducts. nih.govnih.gov However, the NMR spectra of modified DNA can be incredibly complex. Two-dimensional (2D) NMR techniques are essential for resolving overlapping signals and elucidating the detailed three-dimensional structure. wikipedia.orgslideshare.net

Common 2D NMR experiments used in the characterization of deoxyguanosine adducts include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps in tracing the connectivity of the sugar pucker and the nucleobase. wikipedia.orgresearchgate.net

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, providing information about entire molecular fragments, such as the complete deoxyribose ring. nih.govwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded nuclei, most commonly ¹H and ¹³C or ¹H and ¹⁵N. This is invaluable for assigning carbon and nitrogen resonances in the nucleic acid. wikipedia.orgresearchgate.net

The incorporation of 2'-Deoxyguanosine-d2 can significantly aid in these analyses. By replacing specific protons with deuterium, the ¹H NMR spectrum is simplified. This reduction in the number of proton signals can alleviate spectral overlap, making the assignment of the remaining resonances more straightforward, particularly in crowded regions of the spectrum. nih.govscienceopen.com This simplification cascades through the 2D spectra, leading to cleaner correlation maps and facilitating a more accurate structural determination of the deoxyguanosine adduct. nih.govresearchgate.net

| 2D NMR Technique | Type of Information Provided | Application in Deoxyguanosine Adduct Analysis |

| COSY | Through-bond J-coupling between adjacent protons. wikipedia.orgyoutube.com | Defines proton connectivity within the deoxyribose sugar and the adduct moiety. researchgate.net |

| TOCSY | Correlation of all protons within a spin system. nih.gov | Identifies all protons belonging to a specific sugar ring. |

| NOESY | Through-space proximity of protons (<5 Å). wikipedia.org | Determines the 3D structure, base pairing, and orientation of the adduct. researchgate.net |

| HSQC/HMBC | Correlation between a proton and a heteronucleus (¹³C, ¹⁵N) through one (HSQC) or multiple (HMBC) bonds. researchgate.netyoutube.com | Assigns carbon and nitrogen signals and identifies long-range connectivities. researchgate.net |

Isotopic Labeling Strategies for Enhanced NMR Signal Resolution and Assignment

The study of large nucleic acid structures (>35 nucleotides) by NMR is hampered by severe signal degeneracy and line broadening. nih.govscilit.com Isotopic labeling, where atoms like ¹³C, ¹⁵N, and ²H are incorporated into the molecule, is a fundamental strategy to overcome these limitations. nih.govacs.org Specifically, deuterium labeling has proven crucial for pushing the size limits of nucleic acids that can be studied by solution NMR. isotope.com

The primary benefits of using a deuterated precursor like 2'-Deoxyguanosine-d2 for synthesizing DNA or RNA fragments are:

Reduced Spectral Complexity: Replacing ¹H with ²H removes signals from the proton spectrum, simplifying crowded regions and aiding in the assignment of the remaining resonances. scienceopen.comtandfonline.com

Narrower Linewidths: Deuteration reduces dipolar coupling, a major source of relaxation and line broadening in larger molecules. This results in sharper signals and improved spectral resolution. nih.govtandfonline.com

Access to Advanced NMR Experiments: The presence of deuterium allows for specialized experiments, such as TROSY (Transverse Relaxation-Optimized Spectroscopy), which are designed to study very large biomolecules. nih.gov

Stereoselective deuteration, where only one specific proton in a diastereotopic pair (like the H5' protons) is replaced, is a particularly powerful approach. This technique allows for the unambiguous assignment of these specific protons in 2D NMR spectra, which increases the number of experimental constraints available for a more precise structure determination. nih.gov Therefore, isotopic labeling strategies utilizing compounds like 2'-Deoxyguanosine-d2 are not just beneficial but often essential for the detailed structural and dynamic characterization of nucleic acids by NMR. nih.govisotope.com

Conformational Analysis of Nucleic Acid Structures Incorporating Deuterated Moieties

Nucleic acids are not static molecules; they are highly dynamic and can adopt a variety of conformations, such as the canonical A-form, B-form, and the left-handed Z-DNA, as well as non-canonical structures like G-quadruplexes and i-motifs. youtube.comnih.govnih.gov These different structures are critical for biological functions, including protein recognition and gene regulation. youtube.comnih.gov

The introduction of a deuterated moiety aids conformational analysis in several ways:

It simplifies the ¹H NMR spectrum, allowing for a clearer analysis of the remaining proton signals which report on local conformation (e.g., sugar pucker and glycosidic torsion angles). scienceopen.com

It can be used to measure deuterium kinetic isotope effects, providing a high-resolution probe of the reactivity of individual hydrogen atoms within the nucleic acid structure. scienceopen.com

Changes in the ²H NMR signal itself can report on motional dynamics within the structure, revealing conformational exchange processes that are essential for function. youtube.comwikipedia.org

Computer programs like Curves+ are often used to analyze the output from experimental methods like NMR, providing detailed parameters that describe the helical structure and groove dimensions of the nucleic acid. nih.govepfl.ch The higher quality data obtained from spectra simplified by deuteration can lead to more accurate and detailed models of nucleic acid conformation. digitellinc.com

Applications in Nucleic Acid Metabolism and Damage Research

Elucidation of Deoxyguanosine Salvage and De Novo Biosynthesis Pathways

Stable isotope tracing is a powerful technique for dissecting metabolic pathways in vivo. By introducing a labeled precursor, such as 2'-Deoxyguanosine-d2, into a biological system, researchers can track its metabolic fate. The deuterium (B1214612) atoms on the 2'-deoxyguanosine (B1662781) molecule act as a "tag," allowing it to be distinguished from the endogenous, unlabeled molecules by mass spectrometry.

When 2'-Deoxyguanosine-d2 is supplied to cells, it is taken up and can enter the salvage pathway. researchgate.net It is phosphorylated sequentially to form the corresponding deoxyguanosine triphosphate (dGTP), which is then utilized by DNA polymerases for DNA synthesis. abcam.com By measuring the amount of the deuterated label incorporated into newly synthesized DNA over time, scientists can quantify the activity of the salvage pathway. nih.gov This approach has been instrumental in demonstrating that both de novo synthesis and salvage pathways contribute significantly to maintaining purine (B94841) nucleotide pools in tumors. exlibrisgroup.comnih.gov Comprehensive isotope tracing analyses have provided fundamental insights into how different tissues and tumors maintain their supply of purine nucleotides, highlighting the critical role of the salvage pathway in cancer metabolism. exlibrisgroup.com Similarly, while less common for deoxyribonucleosides, the potential for incorporation into RNA can also be investigated, as ribonucleotide incorporation into DNA is a known phenomenon. nih.gov

The cellular pools of deoxyribonucleoside triphosphates (dNTPs)—dATP, dGTP, dCTP, and dTTP—are the immediate building blocks for DNA replication and repair. researchgate.net The size and balance of these dNTP pools are tightly regulated, as imbalances can lead to genomic instability and are implicated in various diseases. nih.govresearchgate.net The enzyme ribonucleotide reductase (RNR) is a key player in this regulation, catalyzing the synthesis of deoxynucleotides. nih.gov

Using 2'-Deoxyguanosine-d2 as an internal standard allows for the precise quantification of the endogenous dGTP pool. In this method, a known amount of the deuterated standard is added to a cell extract. The endogenous (unlabeled) and the standard (labeled) dGTP are then co-purified and analyzed by mass spectrometry. The ratio of the natural isotope to the heavy isotope allows for accurate calculation of the absolute amount of endogenous dGTP in the original sample. This isotope dilution approach enables detailed studies of dNTP pool dynamics in response to various stimuli, such as cell cycle progression, external stressors, or the introduction of drugs that target nucleotide metabolism. researchgate.netnih.gov For instance, studies have shown that dNTP levels are highly regulated during the cell cycle, with a significant increase as cells enter S phase to support DNA replication. nih.gov

Quantification of Oxidative DNA Damage Biomarkers Using Deuterated Standards

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive intermediates, can cause significant damage to cellular macromolecules, including DNA. researchgate.net Guanine (B1146940) is the most easily oxidized of the four DNA bases. mdpi.com The resulting lesions, if not repaired, can lead to mutations and are implicated in aging and various diseases, including cancer and neurodegenerative disorders. researchgate.netnih.gov Accurate measurement of these DNA damage products is crucial for understanding their biological consequences and for their use as biomarkers. nih.gov

One of the most extensively studied oxidative DNA lesions is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG or 8-oxo-dG). researchgate.netnih.gov It is a reliable marker for DNA modifications induced by oxidation and is frequently measured in DNA from tissues or in urine as an indicator of whole-body oxidative stress. mdpi.comnih.gov The accurate quantification of 8-OHdG is often accomplished using isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard like a deuterated or ¹⁵N-labeled version of 8-OHdG. nih.govnist.gov

The methodology involves adding a known quantity of the labeled 8-OHdG standard to a DNA sample, which is then enzymatically hydrolyzed to its constituent deoxynucleosides. nist.gov The mixture is subsequently analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). nih.govnih.gov The mass spectrometer can differentiate between the endogenous, unlabeled 8-OHdG and the labeled internal standard. This allows for precise quantification, correcting for any sample loss during extraction and purification. nih.gov This technique is highly sensitive, capable of detecting as few as five lesions per 10⁶ DNA bases from microgram quantities of DNA. nist.gov Studies using this method have established background levels of 8-OHdG in various cell types and have been used to assess oxidative damage after exposure to ionizing radiation or chemical agents. nih.govnist.gov

Table 1: Research Findings on 8-OHdG Quantification

| Study Focus | Key Finding | Analytical Method | Reference |

|---|---|---|---|

| Method Development | Developed an LC/IDMS-SIM method for 8-OHdG quantification using a stable isotope-labeled analog as an internal standard. | HPLC-MS (LC/IDMS-SIM) | nih.govnist.gov |

| Method Comparison | Found that LC/IDMS-SIM and GC/IDMS-SIM provided nearly identical results for background and radiation-induced 8-OHdG levels in DNA. | LC/IDMS-SIM vs. GC/IDMS-SIM | nist.gov |

| Biomarker in Disease | Urinary levels of 8-OHdG and the 8-OHdG/2-dG ratio were significantly higher in patients with Mild Cognitive Impairment due to Alzheimer's Disease (MCI-AD). | Not specified, biomarker measurement | nih.gov |

| Biomarker in Pregnancy | Developed a sensitive extraction and LC-MS/MS method for urinary 8-OHdG, finding that concentrations decreased through pregnancy. Placental 8-OHdG correlated with third-trimester urinary levels. | LC-MS/MS | nih.gov |

Hydroxyl radical attack on DNA can induce complex tandem lesions where damage occurs to both the base and the sugar moiety of the same nucleoside. nist.gov A major example of this type of lesion is 8,5'-cyclo-2'-deoxyguanosine (B17932) (cdG), which exists as two diastereomers, (5'R)- and (5'S)-8,5'-cdG. researchgate.netresearchgate.net These lesions are significant because they distort the DNA helix and are not repaired by the simple base excision repair pathway, but require the more complex nucleotide excision repair machinery. nist.govresearchgate.net

The accurate measurement of these tandem lesions relies on isotope dilution mass spectrometry. nist.govresearchgate.net Stable isotope-labeled analogues of both the (5'R) and (5'S) isomers of 8,5'-cdG are used as internal standards. nist.gov Methodologies have been developed using both liquid chromatography/mass spectrometry (LC/MS) and gas chromatography/mass spectrometry (GC/MS) to separate and quantify the two diastereomers in enzymatic hydrolysates of DNA. nist.govresearchgate.net These highly sensitive methods have been used to measure the background levels of these lesions in DNA from human cells (approximately 2-10 lesions per 10⁶ nucleosides) and to quantify their formation following exposure to ionizing radiation. nist.gov Structural studies have also investigated how these lesions, when mismatched with other bases, can lead to mutations during DNA replication. acs.orgnih.gov

A significant challenge in the measurement of oxidative DNA damage is the potential for artifactual oxidation of normal nucleosides during sample preparation and analysis. nih.gov The amount of 2'-deoxyguanosine in a DNA sample vastly exceeds the amount of its oxidized lesion, 8-OHdG. This means that even a tiny degree of spurious oxidation during the hydrolysis or derivatization steps can artificially inflate the measured level of 8-OHdG, leading to inaccurate results.

The use of isotope dilution mass spectrometry is a key strategy to mitigate this issue. nih.govresearchgate.net When a stable isotope-labeled internal standard is added at the very beginning of the sample preparation process, it is subjected to the same experimental conditions as the endogenous analyte. While this does not prevent artifactual oxidation, it allows for its effects to be recognized and accounted for. More advanced methods also involve the use of antioxidants during sample workup. nih.gov However, the gold standard remains isotope dilution LC-MS/MS, where the labeled standard serves as a crucial control for every step of the analytical procedure, from DNA isolation and hydrolysis to chromatographic separation and final detection, thereby ensuring the highest degree of accuracy in quantification. nih.govresearchgate.net

Studies on DNA Adduct Formation and Repair Mechanisms

The nucleoside 2'-deoxyguanosine (dG) is particularly susceptible to modification by electrophilic compounds due to its electron-rich nature. chemicalbook.com This reactivity makes it a focal point for studies on DNA adduct formation—the covalent binding of chemicals to DNA—which is a critical initiating event in chemical carcinogenesis. nih.govyoutube.com

Characterization of DNA-Reactive Metabolites Using 2'-Deoxyguanosine as a Trapping Agent

A significant challenge in toxicology is identifying transient, highly reactive metabolites of drugs and other xenobiotics that can damage DNA. To address this, an in vitro system using 2'-deoxyguanosine as a surrogate "trapping agent" has been developed. nih.govresearchgate.net In this system, a test compound is incubated with metabolically active systems, such as liver microsomes, in the presence of a high concentration of dG. If the compound is metabolized into a DNA-reactive species, it will form an adduct with dG. nih.gov These dG adducts are then isolated and characterized, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net

This approach offers a faster alternative to traditional genotoxicity assays like the Ames test and allows for the structural characterization of the reactive intermediate. nih.gov Studies have successfully used this method to detect dG adducts formed from the metabolism of compounds like aflatoxin B1 and estrone. nih.gov The trapping agent methodology is not limited to dG; other nucleophiles like glutathione (B108866) or cysteine can also be used to detect different types of reactive metabolites. researchgate.netyoutube.com

Investigation of Exogenous and Endogenous DNA Damaging Agents

2'-Deoxyguanosine and its modified forms are crucial biomarkers for assessing DNA damage from both external (exogenous) and internal (endogenous) sources. nih.gov

Exogenous Agents: A wide array of environmental and occupational chemicals can lead to the formation of dG adducts. For instance, acetaldehyde, a metabolite of ethanol (B145695), forms an unstable adduct called N2-ethylidene-2'-deoxyguanosine, which is considered a major DNA adduct induced by alcohol consumption. nih.gov Studies in mice have shown that deficiencies in the enzyme aldehyde dehydrogenase 2 (ALDH2), which detoxifies acetaldehyde, lead to significantly higher levels of this adduct in liver DNA after ethanol treatment. nih.gov Polycyclic aromatic hydrocarbons (PAHs), found in tobacco smoke and pollution, are metabolized into reactive diol-epoxides that form bulky adducts with dG, distorting the DNA helix. ontosight.ai The presence of these adducts serves as a biomarker for exposure to carcinogens. ontosight.ai

Endogenous Agents: Cellular processes, particularly oxidative metabolism, generate reactive oxygen species (ROS) that can damage DNA. nih.gov The guanine base of dG is highly susceptible to oxidation, leading to products such as 8-oxo-2'-deoxyguanosine (8-oxo-dG), one of the most common and mutagenic oxidative DNA lesions. acs.orgnih.gov Elevated levels of 8-oxo-dG are associated with aging, various cancers, and exposure to ionizing radiation. nih.govnih.gov Other endogenous processes like lipid peroxidation produce reactive aldehydes, such as malondialdehyde, which can react with dG to form the mutagenic pyrimidopurinone adduct known as M1G. nih.gov

The table below summarizes key findings from studies investigating DNA adduct formation with deoxyguanosine.

| Damaging Agent | Adduct Formed | Biological Context | Key Finding |

| Acetaldehyde (from ethanol) | N2-ethylidene-2'-deoxyguanosine | Alcohol consumption, ALDH2 deficiency | Adduct levels in liver DNA are significantly increased in ALDH2-deficient mice fed with ethanol. nih.gov |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Bulky adducts (e.g., 5-(dg-N2-yl)-1,2-DHD-6-AC) | Environmental/tobacco smoke exposure | Adducts distort the DNA helix and are biomarkers for carcinogen exposure. ontosight.ai |

| Reactive Oxygen Species (ROS) | 8-oxo-2'-deoxyguanosine (8-oxo-dG) | Endogenous oxidative stress, ionizing radiation | A common mutagenic lesion that causes G→T transversions; a biomarker for oxidative stress. acs.orgnih.govnih.gov |

| Lipid Peroxidation Products (e.g., Malondialdehyde) | Pyrimidopurinone adduct (M1G) | Endogenous metabolic processes | M1G is a mutagenic adduct formed from reactions with dG. nih.gov |

Enzymatic Excision and Repair Kinetics of Modified Deoxyguanosine Residues

Cells have evolved sophisticated DNA repair pathways to remove lesions like modified deoxyguanosine residues and maintain genomic integrity. The two primary pathways involved are Base Excision Repair (BER) and Nucleotide Excision Repair (NER).

Base Excision Repair (BER): This pathway is the main defense against smaller, non-helix-distorting lesions, such as 8-oxo-dG. nih.gov The process is initiated by a DNA glycosylase, like human 8-oxoguanine glycosylase (hOGG1), which recognizes the specific damage and cleaves the N-glycosidic bond, removing the modified base. nih.gov This creates an apurinic/apyrimidinic (AP) site, which is then processed by other enzymes that cleave the DNA backbone, insert the correct nucleotide, and ligate the strand, restoring the original sequence. nih.gov

Nucleotide Excision Repair (NER): NER is responsible for removing bulky, helix-distorting adducts, such as those formed by PAHs. nih.gov This pathway recognizes the structural distortion in the DNA rather than a specific lesion. It involves the excision of a short oligonucleotide fragment (around 24-32 base pairs in humans) containing the adduct, followed by DNA synthesis to fill the gap and ligation to seal the strand. nih.gov Studies on lesions like 8,5'-cyclo-2'-deoxyguanosine, a tandem lesion formed by hydroxyl radicals, show that while they are not substrates for BER enzymes, they are repaired by the NER machinery in human cell extracts. nih.gov

Role in Understanding DNA Replication Fidelity and Mutagenesis Studies

The presence of modified deoxyguanosine analogs in a DNA template can disrupt the normal functioning of DNA polymerases, the enzymes responsible for DNA replication. This can lead to replication errors, or mutations, which are a driving force behind carcinogenesis.

Impact of Modified Deoxyguanosine Analogs on DNA Polymerase Activity

When a replicative DNA polymerase encounters a damaged base like 8-oxo-dG, it may stall or insert an incorrect nucleotide opposite the lesion. 8-oxo-dG is particularly mutagenic because it can exist in a syn conformation that allows it to form a stable base pair with deoxyadenosine (B7792050) (dA) in addition to its normal pairing with deoxycytidine (dC). acs.orgnih.gov If dA is inserted, it leads to a G→T transversion mutation in the subsequent round of replication. nih.gov

Studies characterizing different DNA polymerases reveal varying abilities to bypass such lesions. For example, specialized translesion synthesis (TLS) polymerases are recruited to bypass damage that blocks the main replicative polymerases, though often with lower fidelity. nih.gov

Research using various dG analogs with modifications at the C2 and C8 positions has provided insight into how these functional groups influence polymerase interactions. nih.gov The position of these groups in the major or minor groove of the DNA can either stabilize or destabilize the polymerase-DNA complex, affecting both the efficiency of nucleotide insertion and the ability to extend the DNA strand past the lesion. nih.gov Similarly, studies with O6-methyldeoxyguanosine have shown that certain mutations in the palm domain of DNA polymerase β can affect its ability to discriminate against this modified nucleotide when it is an incoming triphosphate (dNTP) but not when it is in the template strand. acs.org

The table below summarizes research findings on how modified dG analogs affect DNA polymerase activity.

| Modified dG Analog | DNA Polymerase Studied | Key Finding | Consequence |

| 8-oxo-2'-deoxyguanosine (OdG) | RB69, human pol β, Dpo4 | OdG in the template can direct the insertion of either dCTP or dATP. nih.gov | Potential for G→T transversion mutations. nih.gov |

| O6-methyldeoxyguanosine (m6G) | DNA polymerase β (pol β) variants | Pol β variants (R253M, E249K) showed altered discrimination against m6dGTP as a substrate. acs.org | A specific loop in pol β is involved in discriminating modified incoming nucleotides. acs.org |

| N2-aryl-dG adducts | Various | Bulky adducts at the N2 position can block DNA replication. nih.gov | Genomic instability, mutations, or cell death. nih.gov |

| 8-oxo-2'-deoxyguanosine (8-OxodGuo) | Human DNA polymerases (in HEK 293T cells) | Bypass of 8-OxodGuo was largely error-free, with low (1-5%) frequency of G→T mutations. acs.org | Suggests efficient cellular repair or high-fidelity bypass in certain sequence contexts. acs.org |

Broader Biochemical and Biomedical Research Applications of Deuterated Deoxyguanosine

Tracer Studies in Cellular and Organismal Metabolism

Stable isotope labeling with deuterium (B1214612) is a cornerstone of metabolic research, enabling the detailed tracking of molecules through complex biochemical networks. The use of deuterated compounds like 2'-deoxyguanosine-d2 allows researchers to follow the fate of this nucleoside in various metabolic processes without the complications of radioactivity.

Tracing Carbon and Nitrogen Fluxes in Nucleoside Pathways

Deuterium metabolic imaging (DMI) and mass spectrometry-based techniques are powerful methods for mapping the flux of substrates through metabolic pathways. bohrium.comescholarship.org By introducing 2'-deoxyguanosine-d2 into a biological system, scientists can trace the incorporation of the labeled guanine (B1146940) base and deoxyribose sugar into DNA and other molecules. This allows for the quantitative analysis of nucleoside salvage pathways, which are crucial for DNA synthesis and repair. For instance, studies using stable isotope-labeled deoxynucleosides, such as [¹⁵N₅]-2'-deoxyadenosine, have demonstrated the ability to trace the intricate deamination and salvage pathways of purines in human cells. nih.gov A similar principle applies to 2'-deoxyguanosine-d2, where the deuterium label acts as a silent tracer, allowing for the differentiation between pre-existing (unlabeled) and newly synthesized or incorporated (labeled) nucleosides. This approach is invaluable for understanding the dynamics of DNA turnover and repair in both healthy and diseased states.

Metabolic flux analysis (MFA) often utilizes labeled substrates to create a detailed map of cellular metabolic states. researchgate.net While glucose and other central carbon metabolites are commonly used, labeled nucleosides like 2'-deoxyguanosine-d2 provide specific insights into the fluxes of nucleotide metabolism. This is particularly important in contexts like cancer, where nucleoside salvage pathways are often upregulated to support rapid proliferation. The ability to trace these fluxes can reveal metabolic vulnerabilities that could be targeted for therapeutic intervention.

Investigating Substrate Utilization in Specific Metabolic Contexts

The utilization of substrates can vary dramatically depending on the metabolic state of a cell or organism. For example, studies have shown differences in substrate utilization between healthy individuals and those with conditions like type II diabetes. nih.gov Deuterated tracers can be employed to investigate how specific cell types or tissues utilize 2'-deoxyguanosine (B1662781) under different physiological or pathological conditions.

In the context of oxidative stress, the fate of 2'-deoxyguanosine is of particular interest as it can be oxidized to form 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a key biomarker of DNA damage. nih.gov By using 2'-deoxyguanosine-d2, researchers can not only trace the incorporation of deoxyguanosine into DNA but also track its conversion to the damaged form, providing a dynamic measure of oxidative stress and the cellular response to it. This approach, known as stable isotope labeling and mass spectrometry (SILMS), allows for the differentiation and quantification of DNA adducts from both endogenous and exogenous sources. acs.org

Research in Genetic Therapy and Nucleic Acid-Based Therapeutics

Nucleic acid-based drugs, including antisense oligonucleotides and small interfering RNAs (siRNAs), represent a rapidly growing class of therapeutics. sigmaaldrich.com The synthesis of these therapeutic agents often requires chemically modified or labeled nucleosides to enhance their stability, efficacy, and to study their mechanism of action.

Use as a Precursor in Phosphoramidite (B1245037) Synthesis for Labeled Oligonucleotides

The chemical synthesis of oligonucleotides is most commonly achieved using phosphoramidite chemistry. sigmaaldrich.com This solid-phase synthesis method involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain. researchgate.net Deuterated nucleosides, including 2'-deoxyguanosine-d2, can be converted into their corresponding phosphoramidite building blocks. google.comgoogle.com These labeled phosphoramidites can then be incorporated at specific positions within a synthetic oligonucleotide.

The resulting deuterated oligonucleotides are valuable tools for a variety of research applications. The deuterium label can serve as a spectroscopic probe in nuclear magnetic resonance (NMR) studies to provide insights into the structure and dynamics of DNA and RNA. Furthermore, deuterium labeling can enhance the stability of oligonucleotides, which is a desirable property for therapeutic applications. google.com The synthesis of oligonucleotides containing specifically modified bases is crucial for the structural and functional analysis of RNA and for developing novel therapeutic agents. nih.gov

Development of Analytical Reference Materials and Quality Control Standards

The accuracy and reproducibility of analytical measurements are paramount in biomedical research and clinical diagnostics. Certified reference materials and quality control standards are essential for ensuring the reliability of these measurements.

Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry. nih.gov 2'-Deoxyguanosine-d2, with its mass shift due to the deuterium atoms, is an ideal internal standard for the quantification of its unlabeled counterpart, 2'-deoxyguanosine, and its metabolites, such as 8-oxodG. researchgate.netnih.gov

Ensuring Inter-Laboratory Comparability in Biomarker Quantification

The quantification of biomarkers, such as the oxidative DNA damage marker 8-oxodG, can be subject to significant inter-laboratory variability. nih.govnih.gov This variability can arise from differences in analytical methods, instrumentation, and sample preparation. The use of a common, well-characterized internal standard is a critical step in harmonizing results across different laboratories.

Isotope-dilution mass spectrometry, which employs a stable isotope-labeled internal standard like 2'-deoxyguanosine-d2 or its oxidized form, is a powerful technique for achieving high precision and accuracy in biomarker quantification. researchgate.netnih.gov By adding a known amount of the deuterated standard to a sample, any variations in sample processing or instrument response will affect both the analyte of interest and the internal standard equally. This allows for a highly reliable ratiometric quantification. The European Standards Committee on Oxidative DNA Damage (ESCODD) was established to address disagreements in the quantification of 8-oxodG, highlighting the critical need for such standardization. bohrium.com The availability and use of deuterated standards like 2'-deoxyguanosine-d2 are instrumental in improving the inter-laboratory comparability of biomarker measurements, which is essential for establishing reliable reference ranges and for the validation of biomarkers in clinical settings. nih.govfda.gov

Future Perspectives and Emerging Research Avenues

Integration with Advanced Multi-Omics Approaches

The era of "omics" has revolutionized biomedical research, and the integration of deuterated standards is set to enhance the precision and scope of these powerful technologies. In the field of quantitative adductomics , which focuses on the comprehensive analysis of DNA adducts (chemical modifications to DNA), 2'-Deoxyguanosine-d2 serves as an invaluable internal standard. Its use in liquid chromatography-mass spectrometry (LC-MS) allows for the highly accurate quantification of specific DNA adducts, providing crucial insights into the mechanisms of carcinogenesis and the effects of environmental exposures.

Furthermore, the application of deuterated compounds is expanding into fluxomics , the study of metabolic pathways and their fluxes. nih.gov By tracing the metabolic fate of isotopically labeled nucleosides like 2'-Deoxyguanosine-d2, researchers can gain a dynamic understanding of nucleotide metabolism and its dysregulation in disease states. nih.govyoutube.com This approach offers a more comprehensive view of cellular metabolism beyond static measurements. nih.gov

Development of Novel High-Throughput Analytical Platforms Utilizing Deuterated Standards

The demand for rapid and efficient analysis of biological samples has driven the development of high-throughput analytical platforms. nih.govyoutube.com In this context, deuterated standards are indispensable for ensuring the accuracy and reliability of these methods. clearsynth.com The use of 2'-Deoxyguanosine-d2 as an internal standard in high-throughput screening assays allows for the precise quantification of its non-deuterated counterpart, 2'-deoxyguanosine (B1662781), and its oxidized derivative, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a key biomarker of oxidative stress. nih.gov

Novel platforms, such as those based on nanoflow liquid chromatography coupled with mass spectrometry, are being developed to enhance the sensitivity and throughput of nucleoside analysis. nih.gov These advanced systems, in conjunction with deuterated internal standards, will enable researchers to process large numbers of samples with high precision, accelerating studies on DNA damage, repair mechanisms, and the efficacy of therapeutic interventions. nih.govresearchgate.net

Application in Mechanistic Studies of Disease Pathogenesis Beyond DNA Damage

While the primary application of 2'-Deoxyguanosine-d2 has been in the study of DNA damage, its utility as a stable isotope tracer extends to broader investigations of disease mechanisms. Elevated levels of certain DNA adducts have been implicated in the pathological complications of a range of diseases, including diabetes, uremia, and Alzheimer's disease. nih.gov

Innovations in Deuterated Nucleoside Synthesis for Enhanced Research Capabilities

The increasing demand for deuterated nucleosides in research has spurred innovations in their synthesis. clockss.orgtn-sanso.co.jpbu.edu Traditional chemical synthesis methods can be complex and expensive. nih.gov Consequently, there is a growing interest in developing more efficient and cost-effective synthetic routes, including chemo-enzymatic strategies. nih.govmdpi.com These approaches combine the selectivity of enzymatic reactions with the versatility of chemical methods to produce specifically labeled compounds. bu.edunih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.